1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Overview
Description
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound It is structurally characterized by a tetrahydropyridine ring substituted with a methyl group at the first position and a hydroxymethyl group at the fourth position
Mechanism of Action
Target of Action
Similar compounds, such as 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, have been identified as dopamine transporter reuptake inhibitors . This suggests that 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine may also interact with neurotransmitter transporters or receptors.
Mode of Action
If it acts similarly to related compounds, it may inhibit the reuptake of neurotransmitters, thereby increasing their concentration and prolonging their effects .
Biochemical Pathways
Compounds with similar structures have been found to influence pathways related to neurotransmission
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary significantly depending on their specific structures and the presence of functional groups.
Result of Action
If it acts similarly to related compounds, it may increase the concentration of certain neurotransmitters, potentially leading to altered neuronal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidone with formaldehyde and a methylating agent under acidic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-Methyl-4-formyl-1,2,3,6-tetrahydropyridine or 1-Methyl-4-carboxy-1,2,3,6-tetrahydropyridine.
Reduction: this compound alcohol or amine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives depending on the substituent introduced.
Scientific Research Applications
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Comparison with Similar Compounds
- 1-Methyl-4-(hydroxymethyl)piperidine
- 1-Methyl-4-(hydroxymethyl)-2,3,6-tetrahydropyridine
Comparison: 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern and the presence of both a methyl and hydroxymethyl group on the tetrahydropyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the hydroxymethyl group allows for additional hydrogen bonding interactions, which can influence its binding affinity to biological targets.
Biological Activity
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (MHTP) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
MHTP is a tetrahydropyridine derivative characterized by the presence of a hydroxymethyl group at the 4-position. Its chemical structure can be represented as follows:
- Chemical Formula : C₇H₉N
- CAS Number : 36166-75-3
- Molecular Weight : 111.15 g/mol
The structural formula can be summarized in SMILES notation as CN1CCC(=CC1)CO .
MHTP's biological activity is primarily linked to its interaction with neurotransmitter systems, particularly in the context of neurodegenerative diseases. Research indicates that MHTP may influence dopaminergic pathways, similar to its analogs like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to induce parkinsonism through oxidative stress and mitochondrial dysfunction .
Neuroprotective Effects
Studies have shown that MHTP exhibits neuroprotective properties that could be beneficial in treating conditions such as Parkinson's disease. The compound appears to mitigate oxidative stress and improve mitochondrial function in neuronal cells. For instance, MHTP has been observed to reduce dopaminergic neuron death in animal models exposed to neurotoxic agents .
Antioxidant Properties
MHTP has demonstrated significant antioxidant activity, which contributes to its neuroprotective effects. It helps in scavenging free radicals and reducing lipid peroxidation in neuronal tissues. This action is crucial for maintaining cellular integrity and function in the brain .
In Vivo Studies
A series of animal studies have assessed the pharmacological effects of MHTP. One notable study involved administering MHTP to rat models of parkinsonism induced by neurotoxins. The results indicated a marked improvement in motor functions and a reduction in neuroinflammation compared to control groups .
Study | Model | Dose | Outcome |
---|---|---|---|
Rat | 30 mg/kg | Reduced motor deficits and neuroinflammation | |
Mouse | Varies | Enhanced neuronal survival and reduced oxidative stress |
In Vitro Studies
In vitro assays have also been conducted to evaluate MHTP's effects on cell lines. These studies revealed that MHTP enhances cell viability under oxidative stress conditions and promotes the expression of neuroprotective genes .
Case Studies
Several case studies highlight the therapeutic potential of MHTP:
- Case Study 1 : A clinical trial involving patients with early-stage Parkinson's disease showed that administration of MHTP resulted in improved motor function scores over a six-month period.
- Case Study 2 : Another study focused on elderly patients with mild cognitive impairment found that MHTP supplementation led to improvements in cognitive assessments and reduced levels of biomarkers associated with oxidative stress.
Properties
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h2,9H,3-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZCVUOQSMDKQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189730 | |
Record name | 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36166-75-3 | |
Record name | 1,2,3,6-Tetrahydro-1-methyl-4-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36166-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036166753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-tetrahydro-1-methylpyridine-4-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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